3-Ethynyl-5-formylbenzoic acid is an organic compound with the molecular formula CHO. It features an ethynyl group at the third position and a formyl group at the fifth position on a benzoic acid core. This unique structure grants it distinct chemical properties and reactivity, making it a significant compound in organic synthesis and medicinal chemistry.
Research indicates that derivatives of benzoic acid, including 3-ethynyl-5-formylbenzoic acid, may exhibit biological activities such as antimicrobial and anticancer properties. Studies have shown that certain benzoic acid derivatives can enhance the activity of protein degradation systems within cells, potentially influencing cellular homeostasis and offering therapeutic avenues for diseases associated with protein misfolding and degradation .
The synthesis of 3-ethynyl-5-formylbenzoic acid can be achieved through several methods:
3-Ethynyl-5-formylbenzoic acid has several applications across different fields:
Several compounds share structural similarities with 3-ethynyl-5-formylbenzoic acid:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Ethynylbenzoic Acid | Ethynyl group only | Lacks formyl functionality |
| 5-Formylbenzoic Acid | Formyl group only | Lacks ethynyl functionality |
| 3-Ethynyl-4-formylbenzoic Acid | Ethynyl and formyl groups but different positions | Different reactivity due to position change |
Uniqueness: The dual presence of both ethynyl and formyl groups in 3-ethynyl-5-formylbenzoic acid allows it to participate in a broader range of
The Suzuki-Miyaura cross-coupling reaction has been adapted for introducing the ethynyl group at the third position of 5-formylbenzoic acid. Key to this approach is the pre-functionalization of the benzoic acid scaffold with a boronic ester at the meta position relative to the formyl group. Using palladium(II) acetate (5 mol%) and the ligand SPhos (6 mol%) in a dimethylacetamide/water solvent system (4:1 v/v), coupling with trimethylsilylacetylene proceeds at 80°C to yield the protected ethynyl intermediate. Subsequent deprotection with potassium carbonate in methanol affords the terminal alkyne.
A critical optimization parameter involves the steric and electronic effects of the formyl group, which can deactivate the palladium catalyst through coordination. Studies show that substituting electron-deficient aryl boronic esters (e.g., 3-boryl-5-nitrobenzoate) improves coupling efficiency by reducing undesired homo-coupling side reactions. Catalyst loading can be reduced to 2 mol% without compromising yield (82–89%) when using microwave-assisted heating (100°C, 20 minutes).
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 89% ± 3% |
| Solvent | DMAc/H₂O (4:1) | Maximizes boronate solubility |
| Temperature | 100°C (microwave) | Reduces reaction time |
| Boronic Ester | 3-boryl-5-nitrobenzoate | Minimizes homo-coupling |
Traditional Sonogashira couplings rely on copper co-catalysts to facilitate alkyne activation, but these introduce challenges such as Glaser homocoupling. The copper-free variant, employing a tandem Pd⁰/PdII catalytic cycle, directly couples terminal alkynes with aryl halides under milder conditions. For 3-ethynyl-5-formylbenzoic acid synthesis, 5-iodo-2-formylbenzoic acid reacts with ethynyltrimethylsilane using bis(triphenylphosphine)palladium(II) chloride (3 mol%) in triethylamine at 50°C. The absence of copper eliminates competing side reactions, achieving yields of 78–85%.
Mechanistic studies reveal that the formyl group participates in stabilizing the η²-alkyne-palladium intermediate through weak coordination, accelerating transmetallation. This effect is absent in ester-protected analogs, underscoring the importance of the free aldehyde in regiocontrol.
The simultaneous presence of formyl, ethynyl, and carboxylic acid groups necessitates sequential protection to avoid cross-reactivity. A three-step sequence is employed:
Deprotection is performed in reverse order: acid-catalyzed acetal hydrolysis (HCl/THF), followed by ester saponification (LiOH/MeOH/H₂O). This strategy isolates each functional group’s reactivity, achieving an overall yield of 67% for 3-ethynyl-5-formylbenzoic acid.
Palladium-catalyzed C-H ethynylation offers a streamlined alternative to cross-coupling. Using 5-formylbenzoic acid as the substrate, a directing group (e.g., 8-aminoquinoline) is installed at the carboxylic acid via amide bond formation. The resulting complex undergoes regioselective C-H activation at the ortho position, followed by alkynylation with ethynylbenziodoxolone (EBX) reagents.
Key advantages include:
Batch synthesis limitations—long reaction times, inconsistent mixing—are addressed via continuous flow systems. A two-stage microreactor setup is designed for:
| Reactor Parameter | Batch System | Flow System |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |
| Catalyst Consumption | 5 mol% | 1.2 mol% |
| Impurity Profile | 8–12% | <3% |
By integrating real-time FT-IR monitoring, the system adjusts feed rates of aryl halide and alkyne precursors to maintain stoichiometric balance, achieving 93% conversion per pass.
| Catalytic Application | Reaction Type | Metal Catalyst | Typical Conditions | Product Formation |
|---|---|---|---|---|
| Multicomponent Cascade Reactions | Three-component radical cascades | Ir photocatalyst + Brønsted acid | Room temperature, LED irradiation | α-amino acid derivatives |
| Cross-Coupling Reactions | Suzuki-Miyaura coupling | Pd complexes | 80-100°C, base, ligands | Biaryl compounds |
| Oxidative Transformations | Aldehyde to carboxylic acid | Various transition metals | Mild oxidizing conditions | Carboxylic acids |
| Hydroformylation Reactions | Alkyne hydro-carbonylation | Rh, Co complexes | CO atmosphere, elevated temperature | Aldehydes/ketones |
| Cyclization Reactions | Intramolecular cyclization | Au, Pt, Pd complexes | Lewis acid catalysis | Heterocyclic compounds |
The synthesis of transition metal complexes containing 3-ethynyl-5-formylbenzoic acid can be achieved through various methodologies [9] [20]. Salt metathesis reactions between metal halides and the deprotonated ligand represent one common approach [20]. Alternatively, direct coordination of the neutral ligand to electron-rich metal centers can provide access to coordinatively saturated complexes [20].